2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid
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Overview
Description
2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid is a compound that features a quinoline ring fused with an amino acid structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the quinoline moiety and the amino acid structure provides unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid typically involves the reaction of quinoline derivatives with amino acid precursors. One common method involves the condensation of 4-chloroquinoline with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods can provide higher yields and purity, making them suitable for large-scale production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a dihydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the amino acid structure allows it to interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of key metabolic pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxy-3-(quinolin-3-yl)propanoic acid
- 2-Amino-3-hydroxy-3-(quinolin-2-yl)propanoic acid
- 2-Amino-3-hydroxy-3-(quinolin-6-yl)propanoic acid
Uniqueness
2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid is unique due to the specific position of the quinoline ring, which influences its chemical reactivity and biological activity. The 4-position of the quinoline ring allows for specific interactions with molecular targets that are not possible with other positional isomers. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-quinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O3/c13-10(12(16)17)11(15)8-5-6-14-9-4-2-1-3-7(8)9/h1-6,10-11,15H,13H2,(H,16,17) |
InChI Key |
FGMCTQJYTDMRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C(C(=O)O)N)O |
Origin of Product |
United States |
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